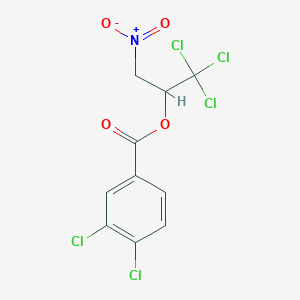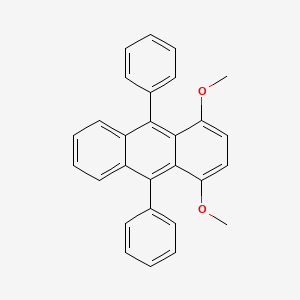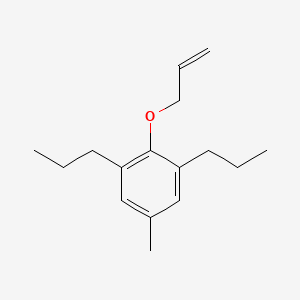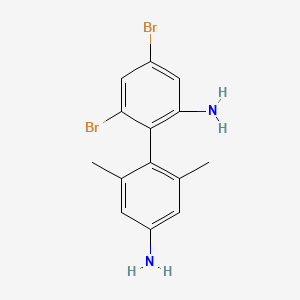
1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate is a chemical compound known for its unique structure and properties It is composed of a trichloronitropropane moiety attached to a dichlorobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate typically involves the reaction of 1,1,1-trichloro-3-nitropropane with 3,4-dichlorobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and efficiency. The use of automated systems and quality control measures is essential to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with nitrile N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Cycloaddition Reactions: Nitrile N-oxides under controlled temperature and solvent conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Reduction Reactions: Formation of amine derivatives.
Cycloaddition Reactions: Formation of cycloadducts with specific regioselectivity.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and cycloaddition reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-3-nitropropan-2-yl 3,4-dichlorobenzoate involves its interaction with molecular targets through its reactive functional groups. The trichloronitropropane moiety acts as an electrophile, facilitating nucleophilic attacks. The nitro group can undergo reduction, leading to the formation of amine derivatives, which can further interact with biological targets. The dichlorobenzoate group contributes to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-3-nitropropane: Shares the trichloronitropropane moiety but lacks the dichlorobenzoate group.
3,4-Dichlorobenzoic Acid: Contains the dichlorobenzoate group but lacks the trichloronitropropane moiety.
1,1,1-Trichloro-2-nitroethane: Similar structure but with a shorter carbon chain.
Uniqueness
This dual functionality makes it a valuable compound for various chemical and biological studies .
Eigenschaften
CAS-Nummer |
5331-97-5 |
|---|---|
Molekularformel |
C10H6Cl5NO4 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(1,1,1-trichloro-3-nitropropan-2-yl) 3,4-dichlorobenzoate |
InChI |
InChI=1S/C10H6Cl5NO4/c11-6-2-1-5(3-7(6)12)9(17)20-8(4-16(18)19)10(13,14)15/h1-3,8H,4H2 |
InChI-Schlüssel |
PKISKXZVORFKOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)






![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)





